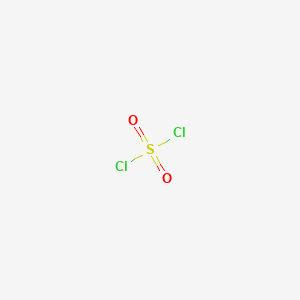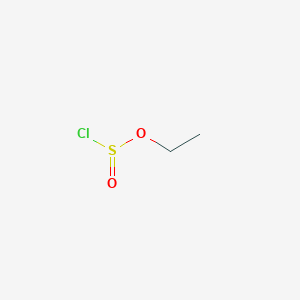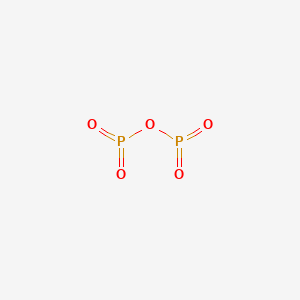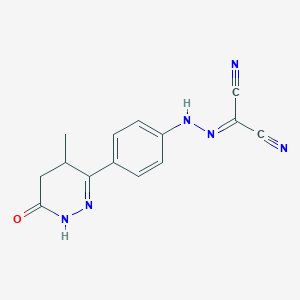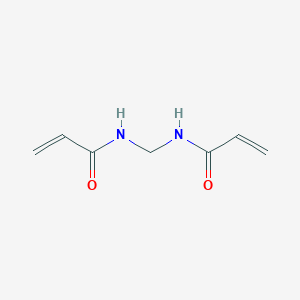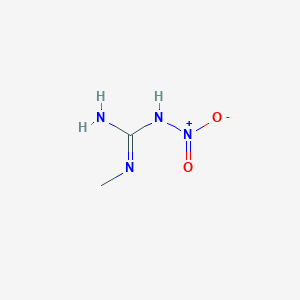
1-Methyl-3-nitroguanidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 1-Methyl-3-nitroguanidine involves introducing different moieties to the nitroguanidine framework. For example, the synthesis of energetic derivatives involves adding a furoxan moiety and a 2,4,6-trinitrophenyl moiety, resulting in compounds with good thermal stability and specific explosive properties (Wu et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-nitroguanidine and its derivatives exhibits planar geometry with intramolecular hydrogen bonding, although the overall molecule may appear slightly nonplanar. This structure facilitates π-electron density delocalization, affecting the bond lengths within the molecule and contributing to its stability (Vasiliev et al., 2004).
Chemical Reactions and Properties
1-Methyl-3-nitroguanidine undergoes various chemical reactions, leading to the formation of complexes with transition metals. These reactions result in compounds that have been studied for their potential as primary explosives, demonstrating the compound's reactivity and applicability in energetic materials (Fischer et al., 2013).
Physical Properties Analysis
The physical properties of 1-Methyl-3-nitroguanidine derivatives, such as their thermal stability, are significant for their potential applications. The decomposition onset temperature of these compounds is above 180°C, indicating good thermal stability. This property, combined with their sensitivity to impact and friction, makes them relevant for studies in the field of energetic materials (Wu et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-Methyl-3-nitroguanidine, including its reactivity with other substances, are key to understanding its potential uses. Its interaction with transition metal salts leads to the formation of complexes that have been investigated for their explosive properties and sensitivity to various stimuli, highlighting the compound's versatility in chemical reactions (Fischer et al., 2013).
Wissenschaftliche Forschungsanwendungen
Environmental Analysis : Vitaly Nikolaev et al. (2021) developed a sensitive method for determining nitroguanidine compounds in environmental samples using LC-ESI-MS analysis. This method is crucial for monitoring these compounds as environmental contaminants due to their use as explosives (Nikolaev et al., 2021).
Mutagenesis Research : N. Guerola, J. Ingraham, and E. Cerdá-Olmedo (1971) used nitrosoguanidine, a derivative of nitroguanidine, as a mutagen to study genetic changes in Escherichia coli. This specificity allows for directed mutagenesis and chromosome mapping studies (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
Energetic Materials Synthesis : B. Wu et al. (2015) synthesized new energetic derivatives of 1-amino-3-nitroguanidine. These compounds possess good thermal stability and explosive properties, indicating potential applications in the field of energetic materials (Wu et al., 2015).
Molecular Structure Analysis : A. M. Astakhov et al. (2009) studied the molecular structure of 2-nitroguanidine and its alkyl derivatives, including 1-methyl-3-nitroguanidine, using quantum-chemical methods. This research contributes to a better understanding of the properties of these compounds (Astakhov et al., 2009).
Antimicrobial Research : D. Hunt and R. Pittillo (1968) demonstrated the in vitro and in vivo antimicrobial activity of 1-methyl-3-nitro-1-nitrosoguanidine against various bacteria and fungi, highlighting its potential as an antimicrobial agent (Hunt & Pittillo, 1968).
Cancer Research : M. Greene and J. Greenberg (1960) studied the activity of nitrosoguanidines, including 1-methyl-3-nitro-1-nitrosoguanidine, against various ascites tumors in mice. This research contributes to the understanding of these compounds' antitumor activity (Greene & Greenberg, 1960).
Safety And Hazards
1-Methyl-3-nitroguanidine is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Relevant Papers The papers retrieved provide valuable information on the properties and potential applications of 1-Methyl-3-nitroguanidine . For instance, one study discusses the reversal of 1-methyl-3-nitroso-1-nitroguanidine (MNNG)-induced malignant transformation in GES-1 cells through the Nrf2/Hippo signaling pathway .
Eigenschaften
IUPAC Name |
2-methyl-1-nitroguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c1-4-2(3)5-6(7)8/h1H3,(H3,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXKNNGWSDYMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195230 | |
| Record name | N-Methyl-N'-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-nitroguanidine | |
CAS RN |
4245-76-5 | |
| Record name | N-Methyl-N′-nitroguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N'-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidine, N-methyl-N'-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-2-NITROGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T934ZID4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




